Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate has the molecular formula and a molecular weight of 277.61 g/mol. It is classified as a sulfonate derivative and falls under the category of organosulfur compounds. The compound is commonly used as a reagent in various organic transformations and is recognized for its utility in both chemical and biological research .
The synthesis of sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process generally includes the following steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the product .
The molecular structure of sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate features a benzene ring substituted at positions 4 and 3 with chlorine and nitro groups, respectively. The sulfonate group is attached at position 1. The presence of these functional groups contributes to its reactivity and solubility characteristics.
The structural representation can be summarized as follows:
The compound exists as a hydrate, indicating that it includes water molecules in its crystalline structure .
Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate can participate in various chemical reactions:
Common reagents for these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate .
The mechanism of action for sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate primarily involves its interaction with biological molecules such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering enzyme structure. This interaction may disrupt normal biochemical pathways, affecting cellular functions and signal transduction processes.
For instance, it can act as an enzyme inhibitor in studies related to metabolic pathways or protein modifications.
Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry .
Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate has a wide range of applications across different fields:
The versatility of this compound makes it valuable in both academic research and industrial processes .
The production of sodium 4-chloro-3-nitrobenzenesulphonate hydrate originates with the sulfonation of chlorobenzene, a critical transformation requiring precise control of electrophilic aromatic substitution. The sulfonation mechanism employs a sulfuric acid/fuming sulfuric acid (oleum) mixture under rigorously controlled low-temperature conditions (5-10°C) to prevent polysulfonation and oxidative degradation [8]. The electron-withdrawing nature of both chlorine and nitro substituents significantly reduces benzene ring reactivity, necessitating aggressive sulfonating agents such as 20-65% oleum to achieve practical reaction rates [5] [10].
Table 1: Sulfonation Parameters for 4-Chloro-3-nitrobenzenesulphonate Synthesis
Oleum Concentration | Temperature Range | Reaction Time | Primary Product | Yield (%) |
---|---|---|---|---|
20% | 45-50°C | 4-6 hours | 4-Chlorobenzenesulfonic acid | 85-90 |
65% | 45-50°C | 2-3 hours | 4-Chlorobenzenesulfonic acid | 92-95 |
>65% | >50°C | Uncontrolled | Decomposition products | <50 |
Nitration follows sulfonation via mixed-acid methodology (H₂SO₄/HNO₃), where the sulfonic acid group exerts meta-directing influence, guiding nitro-group insertion specifically to the C3 position. This regioselectivity is explained by the dominant electronic influence of the sulfonate group (-SO₃H) over the chlorine substituent in disubstituted benzene systems. Kinetic studies reveal that temperatures exceeding 60°C during nitration promote byproduct formation including dinitro derivatives and oxidative decomposition products, reducing overall yield [8] [10]. The exothermic nature of both sulfonation and nitration stages creates significant thermal management challenges, as uncontrolled temperature spikes above 160°C can trigger decomposition events with gas evolution [10].
Conversion of 4-chloro-3-nitrobenzenesulfonic acid to its sodium salt involves precision neutralization using sodium hydroxide (NaOH) under controlled conditions. This process requires meticulous pH titration to endpoint pH 7-8, with stoichiometric NaOH addition calculated based on sulfonic acid content. Industry employs cascading reactor systems where neutralization occurs under cooling (≤25°C) to manage the substantial exotherm (-ΔH ≈ 90 kJ/mol) [8]. Premature crystallization during neutralization causes reactor fouling and stoichiometric imbalances, addressed through gradual brine addition (10-15% NaCl solution) to salt-out the product during the final neutralization stage [4] [8].
Continuous flow neutralization represents a significant process intensification, replacing traditional batch reactors with inline static mixers where acid and base streams converge at precisely controlled flow ratios. This approach reduces processing time by 75% and improves product consistency (relative standard deviation <2%) compared to batch methods. The sulfonic acid intermediate exhibits instability in aqueous acidic media, gradually hydrolyzing to phenolic derivatives unless promptly neutralized. Process analytical technology (PAT) tools including in-line pH and conductivity probes enable real-time endpoint detection, minimizing degradation during the critical phase transition from sulfonic acid to crystalline sulfonate salt [8].
Crystallization of sodium 4-chloro-3-nitrobenzenesulphonate consistently yields hydrated forms due to the strong hydration tendency of the sulfonate group. The compound typically crystallizes as a monohydrate or dihydrate depending on crystallization conditions, with water molecules occupying specific lattice positions through coordination to sodium ions and hydrogen bonding to sulfonate oxygen atoms. X-ray diffraction studies reveal that the crystalline lattice maintains stability through a three-dimensional hydrogen-bonding network involving water molecules bridging between ionic sites [4] [8].
Table 2: Hydration State Influence on Physicochemical Properties
Property | Anhydrous Form | Monohydrate | Dihydrate |
---|---|---|---|
Crystal Morphology | Irregular plates | Needles | Prismatic |
Dehydration Onset (°C) | N/A | 110 | 85 |
Aqueous Solubility (25°C) | 120 g/L | 145 g/L | 180 g/L |
Hygroscopicity | High | Moderate | Low |
Bulk Density (g/cm³) | 0.45 | 0.52 | 0.58 |
Controlled dehydration studies demonstrate that the dihydrate converts to monohydrate at approximately 45-50°C under vacuum, with complete dehydration occurring above 110°C. The dehydration isosbestic points observed via FTIR spectroscopy confirm single-phase transitions without amorphous intermediates. Crystallization kinetics studies show that rapid cooling (5°C/min) from saturated aqueous solutions produces the metastable dihydrate, while slow cooling (0.5°C/min) yields the thermodynamically stable monohydrate. Storage stability depends critically on relative humidity control (30-50% RH optimal), as higher humidity induces deliquescence while lower humidity promotes powder fragmentation through dehydration stress [4] [8].
Scale-up of sodium 4-chloro-3-nitrobenzenesulphonate hydrate synthesis confronts thermal management challenges during sulfonation and nitration. Industrial reactors employ cascaded temperature control with progressive heating from 50°C to 115°C during sulfonation, followed by immediate cooling to 80°C before quenching. This protocol prevents the dangerous adiabatic temperature rise observed when residual oleum contacts water during quenching, which can elevate mixtures to 160-285°C and trigger decomposition [5] [10].
Yield optimization centers on stoichiometric precision, particularly the 4-5:1 molar ratio of chlorosulfonic acid to 4-chloronitrobenzene derivatives. Excess chlorosulfonic acid ensures complete conversion but generates more waste sulfuric acid, necessitating cost-benefit optimization. Modern plants implement closed-loop acid recovery where spent sulfuric acid is reconcentrated to 90% H₂SO₄ via vacuum evaporation and reused in initial sulfonation stages, reducing raw material consumption by 30% [5].
Table 3: Industrial Process Optimization Parameters
Process Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Chlorosulfonic Acid Ratio | <4:1 | 4.5:1 | +15% yield |
Nitration Temperature | >70°C | 55-60°C | -8% impurities |
Quench Water Temperature | Ambient | 0-5°C (ice water) | +5% purity |
Crystallization Cooling Rate | Rapid | 0.5°C/min gradient | +12% crystal density |
Drying Temperature | >100°C | 60°C (vacuum) | -20% dehydration |
Process analytical technology enables real-time monitoring of key parameters including oleum concentration, nitronium ion formation, and crystallization endpoints. Continuous flow nitration systems provide superior heat transfer compared to batch reactors, reducing decomposition by maintaining isothermal conditions (±2°C). The implementation of anti-solvent crystallization using ethanol-water mixtures (30:70 v/v) produces uniformly sized crystals (D50 = 150μm) with improved filtration characteristics, reducing processing time by 40% compared to conventional aqueous crystallization [5] [8] [10].
Waste minimization strategies include catalytic treatment of nitration off-gases to reduce NOx emissions and membrane filtration of mother liquors to recover residual product. These innovations collectively elevate overall yield from 75% in laboratory settings to 90-92% in optimized industrial production while maintaining purity specifications >99% as determined by HPLC analysis [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1